3-(2-Methylphenyl)-3-pentanol
Overview
Description
3-(2-Methylphenyl)-3-pentanol is an organic compound characterized by a phenyl group substituted with a methyl group at the second position and a pentanol chain attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-3-pentanol typically involves the reaction of 2-methylphenylmagnesium bromide with pentanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
Preparation of 2-Methylphenylmagnesium Bromide: This is achieved by reacting 2-bromotoluene with magnesium in the presence of dry ether.
Reaction with Pentanal: The prepared Grignard reagent is then reacted with pentanal to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 3-(2-Methylphenyl)-3-pentanone.
Reduction: 3-(2-Methylphenyl)-3-pentane.
Substitution: 3-(2-Methylphenyl)-3-pentyl chloride.
Scientific Research Applications
3-(2-Methylphenyl)-3-pentanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)-2-propanol: Similar structure but with a shorter carbon chain.
3-(2-Methylphenyl)-3-butanol: Similar structure but with a different carbon chain length.
2-Methyl-3-phenylpropanol: Similar structure but with the phenyl group at a different position.
Uniqueness
3-(2-Methylphenyl)-3-pentanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(2-methylphenyl)pentan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13,5-2)11-9-7-6-8-10(11)3/h6-9,13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRLJUJSWOGJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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